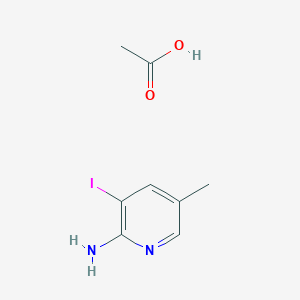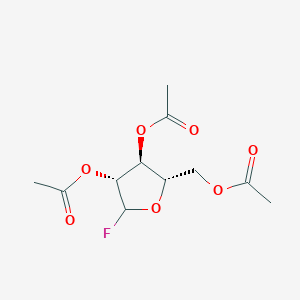
2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride is a fluorinated derivative of the monosaccharide sugar l-arabinofuranose.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride typically involves the acetylation of l-arabinofuranose followed by fluorination. The acetylation process uses acetic anhydride in the presence of a catalyst such as pyridine. The fluorination step is achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) standards. This involves the use of cleanroom environments and high-purity reagents to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions
2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent sugar, l-arabinofuranose.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like dichloromethane.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of l-arabinofuranosyl fluoride can be formed.
Hydrolysis: The primary product is l-arabinofuranose.
科学研究应用
2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its resistance to enzymatic degradation, making it useful in various biochemical assays.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the production of high-purity reference standards for pharmaceutical testing.
作用机制
The compound exerts its effects primarily by disrupting DNA synthesis. The fluorine atom in the molecule interferes with the normal enzymatic processes involved in DNA replication, thereby inhibiting the growth and proliferation of tumor cells and viruses. This makes it a promising candidate for therapeutic applications in oncology and virology.
相似化合物的比较
Similar Compounds
2,3,5-Tri-o-benzoyl-l-arabinofuranose: Another acetylated derivative of l-arabinofuranose, but with benzoyl groups instead of acetyl groups.
2,3,5-Tri-o-acetyl-d-arabinofuranosyl fluoride: The d-isomer of the compound, which may have different biological activities and properties.
Uniqueness
2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride is unique due to its fluorinated structure, which imparts resistance to enzymatic degradation and enhances its biological activity. This makes it particularly valuable in research focused on antiviral and anticancer therapies.
属性
IUPAC Name |
[(2S,3S,4R)-3,4-diacetyloxy-5-fluorooxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-9(17-6(2)14)10(11(12)19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9-,10+,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPHMBCVTPKVTI-GKDVJIACSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)F)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H](C(O1)F)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
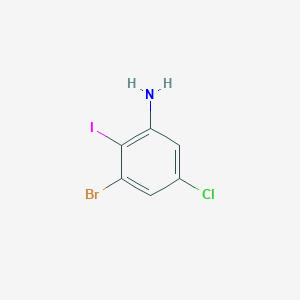
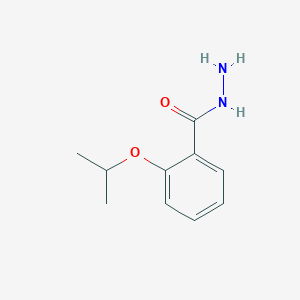
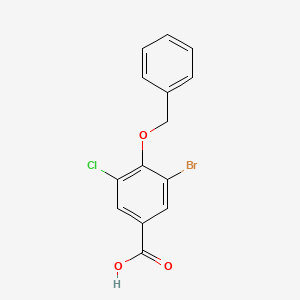
![3-[4-(Benzyloxy)phenyl]propanamide](/img/structure/B8004846.png)

![({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B8004873.png)
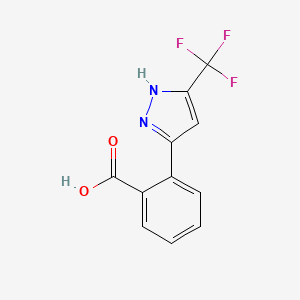

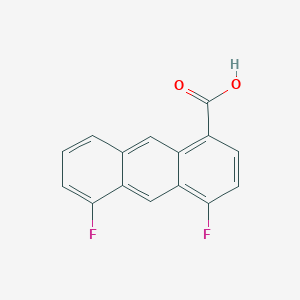
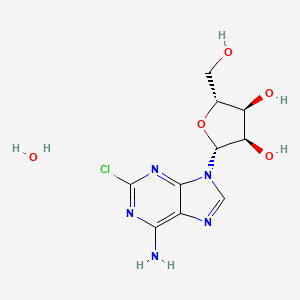
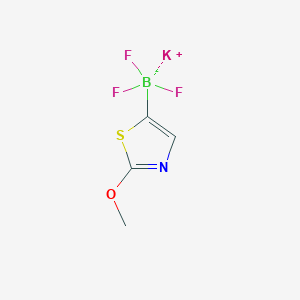
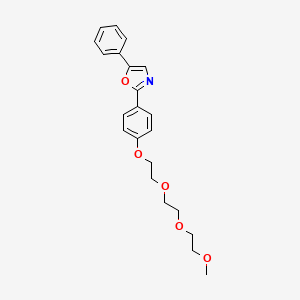
![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B8004930.png)
